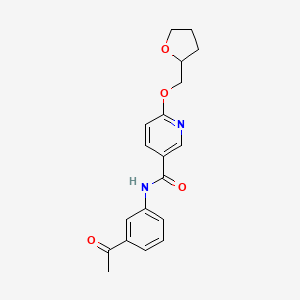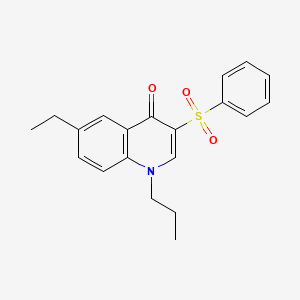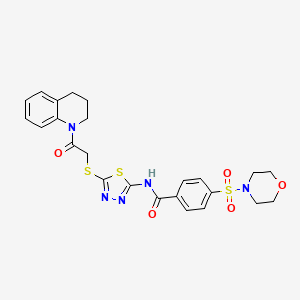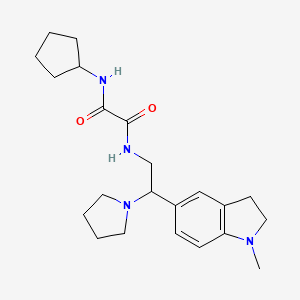![molecular formula C8H17ClN2O3 B2831803 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1461713-89-2](/img/structure/B2831803.png)
2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1485738-48-4 . It has a molecular weight of 210.66 . The IUPAC name for this compound is (2-acetamidoethyl)alanine hydrochloride . It is usually stored at a temperature of 4°C and appears as a powder .
Physical And Chemical Properties Analysis
“2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride” is a powder . It has a molecular weight of 210.66 . The compound’s storage temperature is 4°C .Aplicaciones Científicas De Investigación
Organic Corrosion Inhibitors
Organic compounds, particularly those with heteroatoms (O, S, N, P) and π-electrons, play a significant role in inhibiting metallic dissolution in acidic media, which is crucial for industrial cleaning processes of metals. These inhibitors are valued for their economic efficiency and effectiveness in preventing corrosion in aggressive acidic solutions (Goyal et al., 2018).
Antimicrobial and Environmental Fate of Chemicals
Studies on compounds like parabens highlight the environmental persistence and potential for biodegradation of chemical compounds. Such research is crucial for understanding the ecological impact of widespread chemical use and developing strategies for mitigating adverse environmental effects (Haman et al., 2015).
Advanced Oxidation Processes
The degradation of pharmaceuticals and other organic compounds in water through advanced oxidation processes (AOPs) demonstrates the importance of understanding chemical breakdown products and their biotoxicity. This research is essential for improving water treatment technologies and reducing the ecological footprint of chemical pollutants (Qutob et al., 2022).
Antituberculosis Activity of Organotin Compounds
Research on organotin complexes, including their antituberculosis activity, showcases the potential therapeutic applications of organometallic chemistry in addressing global health challenges. The study emphasizes the structural diversity and biological activity of organotin moieties when complexed with various ligands (Iqbal et al., 2015).
Metabolism and Health Effects of Food Additives
Investigations into the metabolism of food additives, such as aspartame, and their effects on health provide insights into the safety and regulatory considerations of chemicals in the food supply. Understanding the metabolic pathways and potential health impacts of these compounds is critical for public health and safety (Ranney & Oppermann, 1979).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-acetamidoethylamino)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(11)9-4-5-10-8(2,3)7(12)13;/h10H,4-5H2,1-3H3,(H,9,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUQEWLBGBWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(C)(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)


![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)



![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)